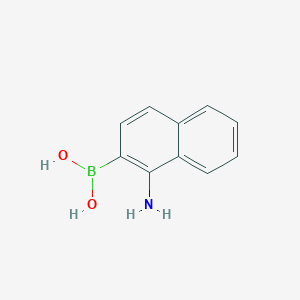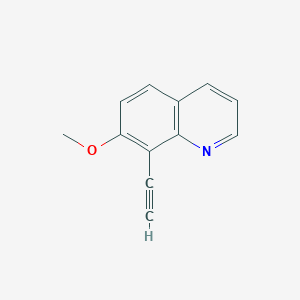
3-Chloro-1-methyl-1H-indazol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methyl-1H-indazol-7-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the 3rd position, a methyl group at the 1st position, and a hydroxyl group at the 7th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-indazol-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-4-methylphenylhydrazine with formic acid can lead to the formation of the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to achieve efficient synthesis. These methods are designed to minimize byproducts and maximize the yield of the target compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-methyl-1H-indazol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom at the 3rd position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted indazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-methyl-1H-indazol-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: Lacks the chlorine and hydroxyl groups, resulting in different biological activities.
3-Chloro-1H-indazole: Similar structure but lacks the methyl and hydroxyl groups.
1-Methyl-1H-indazole: Lacks the chlorine and hydroxyl groups.
Uniqueness
3-Chloro-1-methyl-1H-indazol-7-ol is unique due to the presence of both the chlorine atom and the hydroxyl group, which contribute to its distinct chemical reactivity and biological activities. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs .
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
3-chloro-1-methylindazol-7-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3 |
Clé InChI |
IRKQIBSFUSQACT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2O)C(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)
![(S)-3-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11907502.png)
![4-[(Trimethylsilyl)oxy]cyclohexanol](/img/structure/B11907504.png)
![6H-Pyrano[3,2-g][1,3]benzothiazole](/img/structure/B11907509.png)

![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)
![5-Ethyl-2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11907542.png)

![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)
